4-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride
Description
Historical Context and Discovery
The development of 4-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride emerged from the broader exploration of phenoxyethyl piperidine derivatives that began gaining prominence in organic synthesis during the late twentieth and early twenty-first centuries. The compound was first catalogued with Chemical Abstracts Service registry number 1219982-67-8, reflecting its formal recognition within the chemical literature. The systematic study of naphthyloxy piperidine derivatives intensified as researchers recognized the potential for creating structurally diverse compounds through strategic substitution of the aromatic ring system. Historical precedent for such compounds can be traced to earlier work on phenoxyethyl amines, which demonstrated significant therapeutic potential and established the foundational chemistry for subsequent naphthyloxy derivatives.
The specific positioning of chlorine atoms at the 2,4-positions of the naphthalene ring represents a deliberate synthetic strategy aimed at modulating the electronic properties of the aromatic system. This substitution pattern emerged from systematic structure-activity relationship studies that explored various halogen substitution patterns on polycyclic aromatic systems. The incorporation of the ethyl linker between the naphthyloxy moiety and the piperidine ring reflects advances in understanding the importance of molecular flexibility in determining biological and chemical properties. Research into similar compounds has revealed that the length and nature of the alkyl chain significantly influence both synthetic accessibility and downstream applications.
Significance in Phenoxyethyl Piperidine Chemistry
Within the broader context of phenoxyethyl piperidine chemistry, this compound occupies a unique position due to its extended aromatic system and specific substitution pattern. The phenoxyethyl piperidine class encompasses a diverse range of compounds that have found applications across multiple areas of chemical research, with the naphthyloxy variants representing a specialized subset characterized by enhanced aromatic character. The piperidine ring system itself has been extensively studied and utilized in pharmaceutical chemistry, serving as a fundamental building block in numerous therapeutic agents.
The significance of this compound extends beyond its individual properties to encompass its role as a representative member of a structurally related family. Research has demonstrated that phenoxyethyl piperidine derivatives exhibit remarkable structural diversity, with variations in the aromatic system, linker length, and substitution patterns leading to compounds with distinct properties. The dichloro-naphthyl substitution pattern in the target compound provides insights into how halogen substitution affects molecular properties and synthetic accessibility. Studies of related compounds have shown that the positioning of electron-withdrawing groups on aromatic systems can significantly influence both chemical reactivity and physical properties.
The compound serves as a valuable synthetic intermediate in the preparation of more complex molecular architectures. Its structure incorporates multiple functional groups that can serve as points of further chemical modification, making it a versatile building block for synthetic chemistry. The presence of both the naphthyloxy system and the piperidine ring provides opportunities for diverse chemical transformations, including metal-catalyzed coupling reactions, nucleophilic substitutions, and ring-modification strategies.
Classification and Nomenclature
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups and ring systems. The compound name begins with the position indicator "4-" which specifies the attachment point on the piperidine ring, followed by the complete description of the substituent chain. The systematic name incorporates several key structural elements: the ethyl linkage "{2-ethyl}", the ether functionality "oxy", the substituted naphthalene system "[(2,4-Dichloro-1-naphthyl)]", and the heterocyclic base "piperidine".
The classification of this compound spans multiple chemical categories, reflecting its complex structure and diverse functional groups. As a piperidine derivative, it belongs to the broader class of saturated heterocyclic amines, specifically six-membered nitrogen-containing rings. The naphthyloxy substitution places it within the category of aromatic ether compounds, while the specific chlorine substitution pattern classifies it as a polyhalogenated aromatic compound. The hydrochloride salt form indicates its classification as an amine salt, a common formulation strategy for improving compound stability and handling properties.
| Classification Category | Specific Designation |
|---|---|
| Chemical Class | Phenoxyethyl Piperidine Derivative |
| Molecular Formula | C17H20Cl3NO |
| Molecular Weight | 360.7 g/mol |
| Chemical Abstracts Service Number | 1219982-67-8 |
| Functional Groups | Aromatic Ether, Tertiary Amine Salt |
| Ring Systems | Piperidine, Naphthalene |
The International Union of Pure and Applied Chemistry nomenclature system provides a standardized approach to naming complex organic molecules, ensuring consistency across scientific literature and databases. For this compound, the systematic name reflects the hierarchical naming convention that prioritizes the piperidine ring as the parent structure, with the substituted naphthyloxy group treated as a complex substituent. The numerical prefixes in the name correspond to specific positional designations that precisely define the molecular connectivity and stereochemistry.
Structural Relationship to Other Naphthyloxy Piperidine Derivatives
The structural architecture of this compound can be understood through comparison with related naphthyloxy piperidine derivatives that share common structural motifs but differ in specific substitution patterns or linker configurations. A closely related compound, 2-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride, differs only in the position of attachment to the piperidine ring, with the ethyl chain connected at the 2-position rather than the 4-position. This positional isomerism represents a fundamental structural relationship that significantly influences molecular properties and potential applications.
The broader family of naphthyloxy piperidine derivatives encompasses compounds with varying substitution patterns on the naphthalene ring system, different alkyl chain lengths, and alternative attachment positions on the piperidine ring. For instance, 4-[(2-Naphthyloxy)methyl]piperidine represents a simplified analog lacking both the chlorine substituents and the ethyl spacer, instead featuring direct methyl linkage to an unsubstituted naphthalene system. This structural comparison highlights the modular nature of these compounds and the systematic variation possible within this chemical family.
| Compound | Molecular Formula | Key Structural Differences | Chemical Abstracts Service Number |
|---|---|---|---|
| This compound | C17H20Cl3NO | Reference compound | 1219982-67-8 |
| 2-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride | C17H20Cl3NO | 2-Position attachment | 1220029-37-7 |
| 4-[(2-Naphthyloxy)methyl]piperidine | C16H19NO | No chlorine substitution, methyl linker | 946680-75-7 |
| 4-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride | C17H22ClNO | No chlorine substitution | 1185125-50-1 |
Research into related compounds has revealed that structural modifications within this family can lead to significant changes in chemical and physical properties. The presence of chlorine substituents on the naphthalene ring introduces electronic effects that influence both the aromatic system's reactivity and the overall molecular properties. Studies of unsubstituted naphthyloxy analogs demonstrate that the dichloro substitution pattern significantly alters the compound's characteristics compared to the parent unsubstituted systems.
The systematic exploration of these structural relationships has contributed to a deeper understanding of structure-property relationships within the naphthyloxy piperidine family. The ethyl linker length appears to be optimal for certain applications, as demonstrated by the prevalence of this particular spacing in synthetic targets and research compounds. Alternative linker lengths, including direct attachment or longer alkyl chains, have been explored in related research, providing insights into the importance of molecular flexibility and conformational preferences in determining compound properties.
Properties
IUPAC Name |
4-[2-(2,4-dichloronaphthalen-1-yl)oxyethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO.ClH/c18-15-11-16(19)17(14-4-2-1-3-13(14)15)21-10-7-12-5-8-20-9-6-12;/h1-4,11-12,20H,5-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWRTMNJZVIPEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=C(C=C(C3=CC=CC=C32)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the 2,4-Dichloro-1-naphthyl Ether Intermediate
The starting point is often 2,4-dichloronaphthol or a related naphthyl derivative. The key step is ether formation via nucleophilic substitution:
- Reagents: 2,4-dichloronaphthol, ethylene glycol or ethylene bromide/iodide derivatives.
- Conditions: Base-mediated nucleophilic substitution in polar aprotic solvents such as tetrahydrofuran or acetonitrile.
- Notes: The choice of base (e.g., sodium hydride, potassium carbonate) and solvent affects the yield and purity.
Alkylation with Ethylene Linker Bearing Leaving Group
The intermediate is then alkylated to introduce the ethyl chain:
| Step | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 1 | 2,4-Dichloro-1-naphthyl ether | Acetonitrile | 25-80°C | 2-6 hours | Stirring under inert atmosphere |
| 2 | Ethylene bromide or tosylate | Polar aprotic | Reflux | 4-12 hours | Controlled addition to avoid side products |
Formation of Hydrochloride Salt
The free base is converted to the hydrochloride salt to improve stability and solubility:
| Step | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 1 | Free base compound | Ethanol or ether | 0-25°C | 1-3 hours | Addition of HCl gas or HCl solution |
| 2 | Crystallization | Cooling | 0-5°C | Overnight | Filtration and drying |
- Yield Optimization: Use of polar aprotic solvents and controlled temperature profiles enhances ether formation and alkylation efficiency.
- Purity Control: Recrystallization from ethanol or ethyl acetate effectively removes impurities.
- Reaction Monitoring: High-performance liquid chromatography (HPLC) and X-ray diffraction (XRD) are employed to monitor reaction progress and confirm crystal form purity.
- Impurity Management: Avoidance of over-alkylation and side reactions is critical; reaction times and reagent stoichiometry are optimized accordingly.
| Stage | Key Reagents/Conditions | Purpose | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Ether formation | 2,4-Dichloronaphthol, base, polar solvent | Formation of naphthyl ether | 75-85 | Base choice critical for selectivity |
| Alkylation with ethyl linker | Ethylene bromide/tosylate, acetonitrile | Introduction of ethyl chain | 70-80 | Controlled temperature prevents side products |
| Piperidine substitution | Piperidine, ethanol/isopropanol, base | Attachment of piperidine ring | 80-90 | Base neutralizes acid byproducts |
| Hydrochloride salt formation | HCl, ethanol or ether | Salt formation for stability | 90-95 | Crystallization improves purity |
The preparation of 4-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride is a multi-step process involving ether formation, alkylation, piperidine substitution, and salt formation. Optimal reaction conditions including solvent choice, temperature control, and reagent stoichiometry are essential for high yield and purity. Analytical techniques such as HPLC and XRD support quality control throughout synthesis. This synthesis approach is well-documented in patent literature and reflects current best practices in pharmaceutical intermediate production.
Biological Activity
4-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride, also known by its CAS number 1220029-37-7, is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to detail the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H20Cl3NO
- Molecular Weight : 360.7 g/mol
- CAS Number : 1220029-37-7
The compound exhibits various biological activities attributed to its structural characteristics. The piperidine ring is known for its role in numerous pharmacological applications, including enzyme inhibition and interaction with neurotransmitter systems.
Enzyme Inhibition
Research indicates that compounds with piperidine structures can act as inhibitors for several enzymes, including acetylcholinesterase (AChE) and urease. These enzymes are crucial in neurochemical pathways and metabolic processes, respectively. Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer's disease.
Antibacterial Activity
Studies have shown that derivatives of piperidine exhibit significant antibacterial properties. For instance, compounds structurally similar to this compound demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Neuropharmacological Effects
The compound's potential as a neuropharmacological agent is supported by its ability to inhibit AChE. This activity can enhance cholinergic transmission, which may be beneficial in cognitive disorders.
Case Studies
- Study on AChE Inhibition :
- Antibacterial Screening :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride
- Structure : Replaces the naphthyl group with a 2,4-dichloro-3,5-dimethylphenyl ring.
- Key Differences : Smaller aromatic system with methyl substituents.
- The methyl groups introduce steric hindrance, which may affect binding to hydrophobic pockets in biological targets .
4-[2-(4-Bromo-2-nitrophenoxy)ethyl]piperidine hydrochloride
- Structure : Substitutes the naphthyl group with a 4-bromo-2-nitrophenyl ring.
- Key Differences : Electron-withdrawing nitro and bromo groups increase electrophilicity.
- Impact: Enhanced reactivity could lead to faster metabolic degradation.
4-[2-(3-Chlorophenyl)ethyl]piperidine hydrochloride
Analogues with Non-Aromatic Substituents
4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride
- Structure : Features a propenyloxy group instead of an aromatic system.
- Key Differences : Aliphatic substituent lacking π-electron density.
- Impact : Lower molecular weight (219.75 vs. ~350–400 for naphthyl analogue) improves solubility but eliminates aromatic stacking interactions, reducing affinity for targets like serotonin or dopamine receptors .
4-[2-(Methylsulfanyl)ethyl]piperidine hydrochloride
- Structure : Substitutes the naphthyloxy group with a methylsulfanyl-ethyl chain.
- Key Differences : Sulfur atom introduces polarizability but lacks halogen atoms.
- Impact: Potential for hydrogen bonding via sulfur but reduced lipophilicity. May exhibit different pharmacokinetic profiles, such as altered CYP450 metabolism .
Analogues with Electron-Donating Substituents
Piperidine, 2-(2,4-dimethoxyphenyl)-, hydrochloride
- Structure : Dimethoxyphenyl group replaces the dichloronaphthyl system.
- Key Differences : Electron-donating methoxy groups create a more electron-rich aromatic ring.
- Impact : Diminished halogen bonding but enhanced π-π stacking with electron-deficient partners. May exhibit improved solubility due to polar methoxy groups .
Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Solubility (Water) |
|---|---|---|---|
| Target Compound | ~375 | 4.5–5.2 | Low |
| 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine | ~350 | 3.8–4.3 | Moderate |
| 4-[2-(4-Bromo-2-nitrophenoxy)ethyl]piperidine | ~390 | 4.0–4.5 | Very Low |
| 4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine | 219.75 | 1.5–2.0 | High |
- Non-aromatic analogues (e.g., propenyloxy) show improved solubility but lack target specificity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution of 2,4-dichloro-1-naphthol with a piperidine-derived alkyl halide. Critical parameters include solvent choice (e.g., dichloromethane or acetonitrile), temperature (60–80°C), and stoichiometric ratios of reactants. Purification via recrystallization or column chromatography is essential to achieve >95% purity .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., integration ratios for naphthyl protons vs. piperidine protons).
- High-Performance Liquid Chromatography (HPLC) : Assess purity using a C18 column with UV detection at 254 nm.
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C₁₇H₁₈Cl₂NO₂·HCl) .
Q. How does the solubility profile of this compound affect its utility in biological assays?
- Methodological Answer : The hydrochloride salt form enhances aqueous solubility. Solubility should be tested in buffers (pH 4–7.4) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy. For cell-based assays, ensure DMSO concentrations remain <0.1% to avoid cytotoxicity .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, incubation time). Conduct dose-response curves across multiple models (e.g., HEK293 vs. CHO cells) and validate using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). Cross-reference structural analogs (e.g., ’s dimethoxybenzoyl-piperidine) to identify substituent-dependent trends .
Q. How can researchers assess the compound’s stability under physiological conditions?
- Methodological Answer : Perform accelerated stability studies:
- Temperature : Incubate at 37°C in PBS or simulated gastric fluid for 24–72 hours.
- pH : Test degradation kinetics at pH 2 (stomach) and pH 7.4 (blood) via LC-MS.
- Light Sensitivity : Expose to UV light (300–400 nm) and monitor decomposition by TLC .
Q. What experimental designs are recommended for elucidating its mechanism of action in neuropharmacology?
- Methodological Answer :
- Receptor Profiling : Screen against GPCR panels (e.g., serotonin, dopamine receptors) using competitive binding assays.
- Electrophysiology : Measure ion channel modulation in neuronal cultures (e.g., patch-clamp for Na⁺/K⁺ currents).
- In Vivo Models : Use rodent behavioral tests (e.g., forced swim test for antidepressant activity) with pharmacokinetic monitoring .
Q. How can computational modeling predict interactions between this compound and target proteins?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model binding to homology-built receptors (e.g., histamine H₃ receptor).
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (100 ns trajectories) to assess stability.
- QSAR : Corrogate substituent effects (e.g., chloro vs. methoxy groups) on affinity .
Key Considerations for Experimental Design
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
